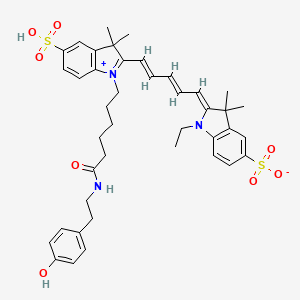
Cyanine 5 Tyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine 5 Tyramide is a red fluorescent dye widely used in scientific research for signal amplification in various assays. It is particularly known for its application in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH. The compound is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, enhancing the sensitivity and specificity of detection methods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Tyramide involves the conjugation of a cyanine dye with a tyramide molecule. The process typically includes the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes or ketones.
Conjugation with Tyramide: The cyanine dye is then conjugated with tyramide under specific reaction conditions, often involving the use of coupling agents and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
化学反応の分析
Types of Reactions
Cyanine 5 Tyramide primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized in the presence of HRP, leading to the formation of reactive intermediates that bind to nearby molecules.
Substitution: The tyramide moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: HRP and hydrogen peroxide are commonly used reagents for oxidation reactions involving this compound.
Substitution: Various nucleophiles, such as amines and thiols, can react with the tyramide moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorescently labeled biomolecules, which are used for signal amplification in various assays .
科学的研究の応用
Cyanine 5 Tyramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in IHC, ICC, and FISH for visualizing cellular and molecular structures.
Medicine: Utilized in diagnostic assays for detecting biomarkers and pathogens.
Industry: Applied in the development of biosensors and diagnostic kits .
作用機序
Cyanine 5 Tyramide exerts its effects through a mechanism known as tyramide signal amplification (TSA). In this process, HRP catalyzes the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates covalently bind to nearby tyrosine residues on proteins, resulting in localized deposition of the fluorescent dye. This enhances the fluorescent signal, allowing for more sensitive detection of target molecules .
類似化合物との比較
Similar Compounds
Cyanine 3 Tyramide: Another fluorescent dye used for signal amplification, but with different spectral properties.
Fluorescein Tyramide: A green fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness
Cyanine 5 Tyramide is unique due to its far-red fluorescence, which minimizes background autofluorescence and allows for multiplexing with other fluorescent dyes. Its high extinction coefficient and quantum yield make it particularly suitable for sensitive detection applications .
特性
分子式 |
C41H49N3O8S2 |
|---|---|
分子量 |
776.0 g/mol |
IUPAC名 |
(2Z)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |
InChIキー |
NHSJCIBSNKLAMA-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



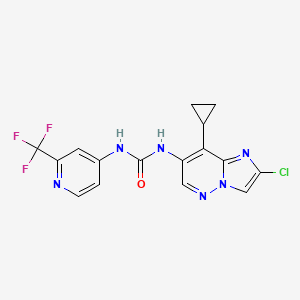
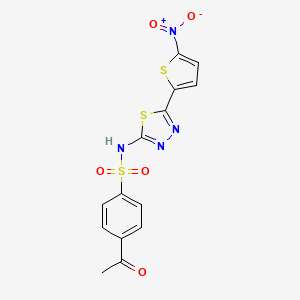

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

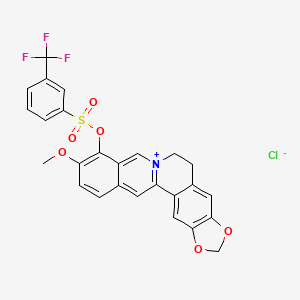
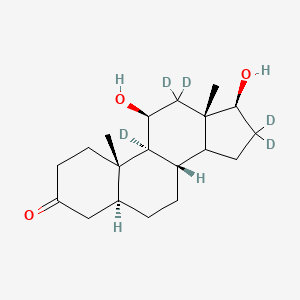

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
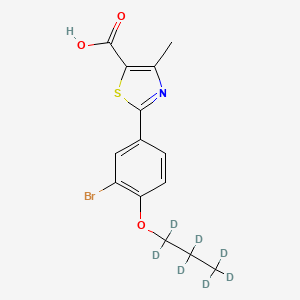
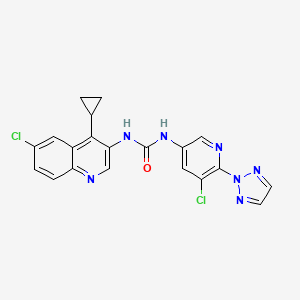
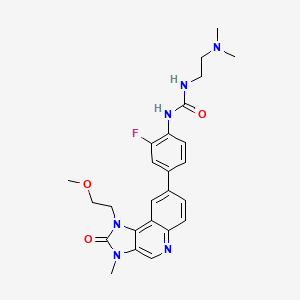
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
